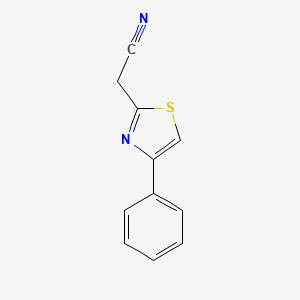

2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile

Overview

Description

“2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile” is a chemical compound with the molecular formula C11H8N2S . It has a molecular weight of 200.26 g/mol . This compound is part of a class of molecules that contain a thiazole ring, which is a five-membered ring with two hetero atoms .

Synthesis Analysis

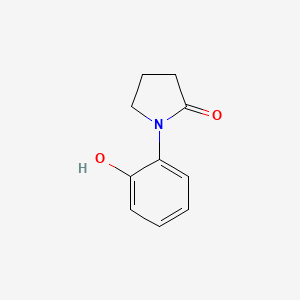

The synthesis of “2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile” and similar compounds has been the subject of various studies . For instance, one study describes the synthesis of a related compound through a reaction pathway involving the use of O-hydroxy acetophenone and 3-bromoprop-1-yne .

Molecular Structure Analysis

The molecular structure of “2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile” has been analyzed using various computational methods . These studies have determined the most stable geometry of the molecule and provided insights into its electronic properties .

Chemical Reactions Analysis

The chemical reactions involving “2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile” and similar compounds have been explored in several studies . These studies have provided valuable insights into the reactivity of these compounds and their potential applications in various fields.

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile” have been analyzed in various studies . These studies have provided information on properties such as the compound’s molecular weight, exact mass, monoisotopic mass, topological polar surface area, and more .

Scientific Research Applications

Pharmaceutical and Biological Activities

Thiazole derivatives have a wide range of pharmaceutical and biological activities. They exhibit antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Agrochemical Applications

Thiazole derivatives are used in agrochemicals due to their biological activities .

Industrial Applications

Thiazole derivatives are used in various industrial applications .

Photographic Sensitizers

Thiazole derivatives are used as photographic sensitizers .

Synthesis of New Molecules

Modification of thiazole-based compounds at different positions can generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Photosensitizers

Thiazole derivatives are used in the field of photosensitizers .

Rubber Vulcanization

Thiazole derivatives are used in rubber vulcanization .

Liquid Crystals

Thiazole derivatives are used in the production of liquid crystals .

Future Directions

The future directions for research on “2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile” and similar compounds are promising. These compounds have a wide range of potential applications in various fields, including medicinal chemistry . Further studies are needed to fully understand their properties and potential uses .

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which include 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile, have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It is known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

Thiazole derivatives are known to have diverse biological activities and can affect various biochemical pathways .

Result of Action

Thiazole derivatives are known to have diverse biological activities, suggesting that they can have various molecular and cellular effects .

properties

IUPAC Name |

2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S/c12-7-6-11-13-10(8-14-11)9-4-2-1-3-5-9/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFCSIBVJROWGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351604 | |

| Record name | (4-Phenyl-1,3-thiazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41381-89-9 | |

| Record name | (4-Phenyl-1,3-thiazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]acetamide](/img/structure/B1300107.png)

![[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid](/img/structure/B1300137.png)